Product packaging for Methyl 5-amino-2-isopropoxybenzoate(Cat. No.:CAS No. 346704-80-1)

Methyl 5-amino-2-isopropoxybenzoate

Cat. No.: B1453513
CAS No.: 346704-80-1
M. Wt: 209.24 g/mol
InChI Key: KUZAUIMZCSWJPG-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-isopropoxybenzoate is a high-purity chemical intermediate designed for research and development applications. This compound features a benzoate core structure substituted with an amino group at the meta-position and an isopropoxy ether at the ortho-position. This unique arrangement makes it a valuable scaffold in medicinal chemistry, particularly in the synthesis of potential drug candidates. The amino group serves as a key handle for further functionalization via amide bond formation or nucleophilic substitution reactions. The isopropoxy group can influence the molecule's lipophilicity and metabolic stability. Researchers utilize this compound in the exploration of new therapeutic agents. As with all fine chemicals, proper handling and storage procedures are recommended. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B1453513 Methyl 5-amino-2-isopropoxybenzoate CAS No. 346704-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-2-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(2)15-10-5-4-8(12)6-9(10)11(13)14-3/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZAUIMZCSWJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformative Reactions of Methyl 5 Amino 2 Isopropoxybenzoate

Reactions Involving the Aromatic Amine Functionality

The presence of the amino group (-NH2) ortho to an isopropoxy group and meta to a methyl ester group makes it a key handle for a variety of chemical modifications.

The nucleophilic nature of the aromatic amine readily allows for acylation and sulfonylation reactions. These reactions are fundamental in protecting the amine functionality or introducing new functional groups to alter the molecule's properties.

Acylation: The reaction with acylating agents such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) leads to the formation of the corresponding N-acyl derivative. For instance, the reaction with acetyl chloride would yield Methyl 5-acetamido-2-isopropoxybenzoate. These reactions are typically high-yielding and proceed under mild conditions.

Sulfonylation: Similarly, sulfonylation with sulfonyl chlorides, like p-toluenesulfonyl chloride, in a basic medium, results in the formation of a sulfonamide, such as Methyl 5-(4-methylphenylsulfonamido)-2-isopropoxybenzoate. This transformation is crucial for creating precursors to various pharmaceutically relevant compounds.

ReagentProductReaction Type
Acetyl ChlorideMethyl 5-acetamido-2-isopropoxybenzoateAcylation
Acetic AnhydrideMethyl 5-acetamido-2-isopropoxybenzoateAcylation
p-Toluenesulfonyl ChlorideMethyl 5-(4-methylphenylsulfonamido)-2-isopropoxybenzoateSulfonylation

The primary aromatic amine of Methyl 5-amino-2-isopropoxybenzoate can be converted into a diazonium salt, which is a versatile intermediate for a wide array of chemical transformations. The diazotization reaction is typically carried out by treating the amine with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

The resulting diazonium salt, Methyl 2-isopropoxy-5-diazoniumbenzoate chloride, is highly reactive and can undergo several subsequent reactions:

Sandmeyer Reaction: Treatment with copper(I) salts (CuCl, CuBr, CuCN) introduces a variety of substituents onto the aromatic ring, replacing the diazonium group with -Cl, -Br, or -CN, respectively.

Schiemann Reaction: Heating the diazonium salt with fluoroboric acid (HBF4) leads to the formation of the corresponding fluoro derivative.

Gattermann Reaction: Similar to the Sandmeyer reaction, this uses copper powder and the corresponding acid (HCl, HBr) to introduce halogens.

Hydrolysis: Heating the diazonium salt in an aqueous solution yields the corresponding phenol, Methyl 5-hydroxy-2-isopropoxybenzoate.

Reaction NameReagent(s)Product Type
SandmeyerCuCl / HClChloro-derivative
SandmeyerCuBr / HBrBromo-derivative
SandmeyerCuCN / KCNCyano-derivative
SchiemannHBF4, HeatFluoro-derivative
HydrolysisH2O, HeatPhenol

The amino group can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction typically requires acid or base catalysis and the removal of water to drive the equilibrium towards the product. For example, reacting this compound with benzaldehyde (B42025) would form the corresponding N-benzylidene derivative. These imine products can be further reduced to secondary amines.

Reactivity of the Methyl Ester Group

The methyl ester group (-COOCH3) is another key functional handle, susceptible to nucleophilic acyl substitution reactions.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-amino-2-isopropoxybenzoic acid.

Acid-Catalyzed Hydrolysis: This is achieved by heating the ester in the presence of a strong acid (e.g., sulfuric acid) and water. The reaction is reversible.

Saponification (Base-Mediated Hydrolysis): This is an irreversible process involving treatment with a base, such as sodium hydroxide, to form the carboxylate salt. Subsequent acidification yields the carboxylic acid. Saponification is often preferred due to its irreversibility and typically higher yields.

ConditionProduct
Acidic (e.g., H2SO4, H2O, Heat)5-amino-2-isopropoxybenzoic acid
Basic (e.g., NaOH, H2O), then Acidic workup5-amino-2-isopropoxybenzoic acid

The methyl ester can react with amines (aminolysis) or amides (transamidation) to form the corresponding amide derivatives. This reaction often requires elevated temperatures or catalysis. For instance, heating this compound with ammonia (B1221849) or a primary/secondary amine would lead to the formation of a primary, secondary, or tertiary amide, respectively. This reaction is a direct and atom-economical way to introduce amide functionalities, which are prevalent in many biologically active molecules.

Transformations Involving the Isopropoxy Ether

The isopropoxy group, an ether linkage to the aromatic ring, offers several pathways for chemical transformation, including cleavage of the ether bond and reactions at the isopropyl moiety itself.

Ether Cleavage Reactions (e.g., demethylation of analogous methoxy (B1213986) ethers)

The cleavage of aryl alkyl ethers is a common transformation, typically achieved under strong acidic conditions. openstax.orgnumberanalytics.com For this compound, the carbon-oxygen bond of the isopropoxy group can be broken.

The reaction mechanism depends on the nature of the alkyl group. openstax.org In the case of the isopropoxy group (a secondary alkyl group), the cleavage can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions. openstax.org

Mechanism: The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (an alcohol). libretexts.orglibretexts.org

SN2 Pathway: A nucleophile (e.g., I⁻ or Br⁻) attacks the less sterically hindered carbon atom. In an aryl alkyl ether, the attack invariably occurs at the alkyl carbon, as the sp²-hybridized aromatic carbon is resistant to SN2 attack. libretexts.orgmasterorganicchemistry.com This would lead to the formation of 2-iodopropane (B156323) and methyl 5-amino-2-hydroxybenzoate.

SN1 Pathway: Because the isopropyl group can form a relatively stable secondary carbocation, an SN1 mechanism is also possible, particularly under conditions that favor carbocation formation. openstax.org This pathway would also yield methyl 5-amino-2-hydroxybenzoate and products derived from the isopropyl cation.

Regardless of the precise mechanism, the cleavage of the isopropoxy group on the aromatic ring consistently yields the corresponding phenol. libretexts.org

ReagentConditionsProductsMechanism Type
HI or HBrRefluxMethyl 5-amino-2-hydroxybenzoate + Isopropyl halideSN1 / SN2
BBr₃CH₂Cl₂Methyl 5-amino-2-hydroxybenzoate + Isopropyl bromideLewis Acid-mediated

Oxidative Transformations of the Isopropyl Moiety

The isopropyl group attached to the aromatic ring can undergo oxidative transformations. The benzylic hydrogen on the isopropyl group is susceptible to oxidation, although it is sterically hindered.

A notable transformation is the oxidation of the isopropyl group into a 2-hydroxy-2-propyl group. This reaction can be achieved using molecular oxygen in the presence of an aqueous alkali solution. google.com This process converts the isopropyl side-chain into a tertiary alcohol.

Alternatively, more vigorous oxidation can lead to the formation of a ketone. The oxidative dehydrogenation of isopropyl alcohol to acetone (B3395972) is a well-established industrial process, often employing catalysts based on copper, silver, or other metals. lew.ro Analogous oxidation of the isopropoxy group could potentially yield an acetone moiety, although this would likely be followed by cleavage of the ether linkage under harsh conditions.

ReagentConditionsPotential Product
O₂, aq. alkaliHigh temperature/pressureMethyl 5-amino-2-(2-hydroxy-2-propoxy)benzoate google.com
Strong Oxidants (e.g., KMnO₄, CrO₃)HarshCleavage and further oxidation products

Photoreactions and Radical Intermediates of Isopropoxy-substituted Aromatic Compounds

The photochemistry of aromatic compounds is a vast field, involving various reactions such as isomerizations, additions, and substitutions. rsc.orgresearchgate.net The presence of the isopropoxy group can influence these photoreactions.

One of the key photochemical processes involving isopropyl groups is hydrogen abstraction. In the presence of a photosensitizer, the excited state of the sensitizer (B1316253) can abstract a hydrogen atom from the isopropyl group. For instance, the photoreduction of aromatic ketones like benzophenone (B1666685) can be achieved using isopropyl alcohol as a hydrogen donor. libretexts.org In this process, the isopropyl alcohol is converted into a 2-hydroxy-2-propyl radical.

It is conceivable that in an intramolecular or intermolecular photoreaction, the isopropoxy group of this compound could act as a hydrogen donor, leading to the formation of a radical intermediate centered on the tertiary carbon of the isopropyl moiety. These radical intermediates could then participate in a variety of subsequent reactions, including cyclization or dimerization.

Photo-induced electron transfer (PET) reactions are also possible. The electron-rich aromatic ring, activated by the amino and isopropoxy groups, could act as a PET donor in the presence of a suitable electron acceptor, leading to the formation of a radical cation, which could then undergo further transformations.

Electrophilic Aromatic Substitution Patterns on the Benzoate (B1203000) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. masterorganicchemistry.com The regiochemical outcome of EAS on a substituted benzene (B151609) ring is determined by the electronic properties of the substituents already present. libretexts.org

In this compound, the ring is substituted with two strong activating, ortho-, para-directing groups (the -NH₂ at C5 and the -O-iPr at C2) and one deactivating, meta-directing group (the -COOCH₃ at C1). libretexts.org

-NH₂ (amino): Strongly activating, ortho-, para-director. Directs to positions C4 and C6.

-O-iPr (isopropoxy): Strongly activating, ortho-, para-director. Directs to positions C1 (blocked), C3, and C5 (blocked).

-COOCH₃ (methyl ester): Deactivating, meta-director. Directs to positions C3 and C5 (blocked).

The available positions for substitution are C3, C4, and C6. To predict the major product, we must consider the combined influence of all three groups. The activating groups have a much stronger influence than the deactivating group.

Substitution at C4: This position is para to the strongly activating amino group and meta to the isopropoxy and ester groups. The amino group strongly favors this position.

Substitution at C6: This position is ortho to the strongly activating amino group and meta to the isopropoxy and ester groups. Substitution here is also favored by the amino group, but may be sterically hindered by the adjacent ester group.

Substitution at C3: This position is ortho to the activating isopropoxy group and the deactivating ester group, and meta to the amino group. The ortho-directing effect of the isopropoxy group and the meta-directing effect of the ester group are synergistic for this position.

Predicted outcome: The major product of electrophilic aromatic substitution will likely be at the C4 position, followed by the C6 position.

ReactionReagentMajor Product
NitrationHNO₃ / H₂SO₄Methyl 4-nitro-5-amino-2-isopropoxybenzoate
BrominationBr₂ / FeBr₃Methyl 4-bromo-5-amino-2-isopropoxybenzoate
Friedel-Crafts AcylationRCOCl / AlCl₃Methyl 4-acyl-5-amino-2-isopropoxybenzoate

Note: Friedel-Crafts reactions may be complicated by the presence of the basic amino group, which can coordinate with the Lewis acid catalyst. Protection of the amino group may be necessary.

Nucleophilic Aromatic Substitution on Activated Aromatic Systems

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com This reaction is fundamentally different from EAS and typically requires specific conditions. chadsprep.com

For an NAS reaction to proceed via the common addition-elimination (SNAr) mechanism, two main conditions must be met:

The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups. masterorganicchemistry.com

There must be a good leaving group (e.g., a halide) on the ring. libretexts.org

The EWGs must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. youtube.com

This compound does not meet these criteria.

Ring Electronics: The ring is highly electron-rich due to the powerful electron-donating amino and isopropoxy groups. The only electron-withdrawing group, the ester, is only moderately deactivating. This electronic character makes the ring highly unreactive towards nucleophilic attack.

Leaving Group: The molecule does not possess a conventional leaving group like a halogen. Hydrogen, methoxy, and amino groups are generally very poor leaving groups.

Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions.

An alternative pathway for NAS involves the formation of a benzyne (B1209423) intermediate (elimination-addition mechanism), which typically requires a very strong base (e.g., NaNH₂) and a leaving group. This is also not a likely pathway for the title compound.

However, a synthetically useful NAS reaction could be achieved by modifying the amino group. The amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (e.g., NaNO₂/HCl). The diazonium group is an excellent leaving group and can be readily displaced by a wide variety of nucleophiles in what is known as the Sandmeyer reaction or related transformations. This would, however, result in the loss of the activating amino functionality.

Derivatization Strategies and Scaffold Modifications

Functional Group Interconversions on the Amino Group

The primary amino group is a key nucleophilic center, enabling a wide range of chemical transformations.

The amino group of methyl 5-amino-2-isopropoxybenzoate readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides . This reaction is a fundamental transformation in organic synthesis. cymitquimica.com

The synthesis of ureas from primary amines can be achieved through several methods. A classical approach involves the reaction of an amine with phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI). nih.gov Another common method is the reaction of an amine with an isocyanate. organic-chemistry.org Isocyanates themselves can be generated in situ from primary amides via Hofmann rearrangement or from Boc-protected amines. organic-chemistry.org Additionally, reactions of amines with dialkyl carbonates or carbamates, sometimes catalyzed by metal complexes, can yield ureas. organic-chemistry.org A more direct route involves the reaction of an amine with urea (B33335) itself. google.com

Thioureas can be synthesized through the reaction of the amino group with isothiocyanates. researchgate.net Other methods include the condensation of amines with carbon disulfide or the reaction of isocyanides with amines in the presence of elemental sulfur. organic-chemistry.org

Table 1: Examples of Amide, Urea, and Thiourea Synthesis Starting from an Amino Group

DerivativeReagent(s)General Reaction
AmideAcyl chloride or Anhydride (B1165640)R-NH₂ + R'-COCl → R-NH-CO-R' + HCl
UreaIsocyanateR-NH₂ + R'-NCO → R-NH-CO-NH-R'
UreaPhosgene equivalent (e.g., CDI)R-NH₂ + (Im)₂CO → R-NH-CO-Im → R-NH-CO-NH-R'
ThioureaIsothiocyanateR-NH₂ + R'-NCS → R-NH-CS-NH-R'
ThioureaCarbon disulfide2 R-NH₂ + CS₂ → R-NH-CS-NH-R + H₂S

Note: R-NH₂ represents the starting amine, such as this compound.

The condensation of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines , also known as Schiff bases . psu.edu This reaction is typically carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the product. A variety of aldehydes and ketones can be employed, offering a straightforward method for introducing diverse structural motifs. nih.govsemanticscholar.orgresearchgate.net

The amino group serves as a key handle for the construction of various heterocyclic rings. For instance, reaction with appropriate precursors can lead to the formation of thiazole (B1198619) derivatives. jocpr.comresearchgate.netresearchgate.net The synthesis of 2-aminothiazoles can be achieved by reacting a primary amine with α-haloketones followed by cyclization with thiourea. researchgate.net The amino group can also participate in multicomponent reactions to build more complex heterocyclic systems, such as pyrazolopyridopyrimidines. frontiersin.org Furthermore, the amino group can be a precursor to other functional groups that can then be used to form heterocycles; for example, it can be transformed into a bromo derivative which can then react with cyclic amines. nih.gov The versatility of the amino group in heterocycle synthesis is a significant aspect of the derivatization of this compound. researchgate.netuobaghdad.edu.iqresearchgate.net

Modifications of the Ester Moiety

The methyl ester group provides another reactive site for scaffold modification, allowing for transformations into a variety of other functional groups.

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a common step in the synthesis of more complex molecules. mdpi.com

Reduction of the ester moiety can yield either the corresponding primary alcohol or an aldehyde , depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride will typically reduce the ester to the alcohol. The formation of an aldehyde from an ester is a more challenging transformation that requires the use of specialized reducing agents at low temperatures.

The methyl ester can be converted into a variety of amides by reaction with primary or secondary amines. google.comnih.govgoogle.comgoogle.com This aminolysis reaction is often facilitated by heating or by the use of a catalyst.

Reaction of the methyl ester with hydrazine (B178648) (N₂H₄) or a substituted hydrazine leads to the formation of the corresponding hydrazide . google.comgoogle.comnih.gov Hydrazides are themselves useful intermediates for the synthesis of other heterocyclic compounds.

Table 2: Modifications of the Ester Moiety

ProductReagent(s)General Reaction
Carboxylic AcidH₃O⁺ or OH⁻R-COOCH₃ → R-COOH + CH₃OH
Primary AlcoholLiAlH₄ then H₂OR-COOCH₃ → R-CH₂OH
AmideR'R''NHR-COOCH₃ + R'R''NH → R-CONR'R'' + CH₃OH
HydrazideN₂H₄R-COOCH₃ + N₂H₄ → R-CONHNH₂ + CH₃OH

Note: R-COOCH₃ represents the starting ester, such as this compound.

Alterations of the Isopropoxy Group

The isopropoxy moiety at the C-2 position is a key feature that can be readily modified to influence the compound's properties. Common alterations include ether cleavage and replacement with other alkoxy groups.

Cleavage of the isopropyl ether to reveal the corresponding 2-hydroxybenzoate is a fundamental transformation. This can be achieved using various standard ether cleavage reagents. The resulting methyl 5-amino-2-hydroxybenzoate serves as a versatile intermediate for further derivatization. For instance, the synthesis of methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate often starts from a precursor like methyl 5-amino-2-hydroxybenzoate. The phenolic hydroxyl group is then O-alkylated, a process where the choice of base and solvent is critical for selective ether formation at the 2-position.

This strategic dealkylation and subsequent re-alkylation allow for the introduction of a wide array of substituents, enabling a systematic exploration of the structure-activity relationship (SAR) associated with this position.

The isopropoxy group can be replaced by other alkoxy moieties, such as a methoxy (B1213986) group, to modulate the lipophilicity and steric bulk at the C-2 position. The synthesis of such analogs can be accomplished by starting with the corresponding substituted 2-hydroxybenzoic acids. For example, methyl 3-amino-5-hydroxybenzoate is a related compound where the positions of the amino and hydroxy groups are altered, highlighting the diversity of substituted benzoates available for medicinal chemistry exploration. nih.gov The replacement of a methoxy group with other alkyl groups has been shown to impact metabolic stability in other molecular scaffolds. cambridgemedchemconsulting.com

Ring System Modifications and Scaffold Hopping Approaches

More profound changes to the molecule involve altering the central phenyl ring itself. These "scaffold hopping" strategies aim to replace the benzoate (B1203000) core with other ring systems to discover novel chemical entities with potentially improved properties. nih.govnih.gov

While less common for simple benzoates, the conceptual expansion or contraction of the aromatic ring is a valid strategy in medicinal chemistry. This could involve, for example, the synthesis of naphthalene-based analogs (ring expansion) or cyclopentane-based structures (ring contraction) to alter the geometry and electronic properties of the core scaffold.

Bioisosterism is a widely used strategy in drug design where one functional group or atom is replaced by another with similar physical or chemical properties, with the goal of enhancing the desired biological activity or improving pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov For the this compound scaffold, several bioisosteric replacements can be envisioned.

Table 1: Potential Bioisosteric Replacements for Functional Groups in this compound

Original Functional GroupPotential Bioisostere(s)Rationale for Replacement
Phenyl RingPyridyl, Thienyl, Bicyclo[1.1.1]pentaneAlter electronics, improve solubility, explore novel intellectual property. cambridgemedchemconsulting.comtcichemicals.com
Carboxylic Ester (COOCH₃)Tetrazole, Acylsulfonamide, OxadiazoleMimic the acidic proton and hydrogen bonding capabilities, improve metabolic stability. nih.govtcichemicals.com
Amino Group (NH₂)Hydroxyl (OH), Methyl (CH₃)Modify hydrogen bonding potential and basicity. cambridgemedchemconsulting.com
Isopropoxy Group (O-iPr)Trifluoromethoxy (OCF₃), CyclopropoxyModulate lipophilicity and metabolic stability.

The replacement of a para-substituted benzene (B151609) ring with bicyclo[1.1.1]pentane is a modern strategy to increase the fraction of sp³-hybridized carbons (Fsp³), which can lead to improved solubility and better pharmacokinetic profiles. tcichemicals.com Similarly, replacing the carboxylic ester with a tetrazole or an acylsulfonamide can offer more favorable metabolic stability while retaining key binding interactions. nih.govtcichemicals.com

A more advanced scaffold hopping approach involves the cyclization of the aminobenzoate core to form fused heterocyclic systems. The amino group at the C-5 position is particularly amenable to reactions with various electrophiles to construct new rings.

Pyrazoles: The 5-aminopyrazole moiety is a key building block for a variety of fused heterocyclic systems with diverse biological activities. beilstein-journals.orgnih.gov By analogy, the amino group of this compound could be used to construct fused pyrazole (B372694) derivatives. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrazolo[3,4-b]quinoline scaffold.

Quinazolines: Quinazoline and its derivatives are important pharmacophores. The amino group of the title compound could react with a suitable one-carbon synthon, such as formic acid or its derivatives, followed by cyclization to yield a quinazolinone ring system.

Thiadiazoles: 1,3,4-Thiadiazole derivatives are known to possess a wide range of biological activities. nih.govnih.gov The amino group could be converted to a thiosemicarbazide, which can then be cyclized to form a 2-amino-1,3,4-thiadiazole (B1665364) ring appended to the benzoate core. nih.gov Alternatively, the entire aminobenzoate scaffold could be replaced by a substituted aminothiadiazole, representing a more drastic scaffold hop. jmchemsci.comresearchgate.netmdpi.com

These strategies for derivatization and scaffold modification highlight the versatility of this compound as a starting point for the synthesis of a diverse range of new chemical entities for further investigation in various fields of chemical and biological research.

Advanced Spectroscopic Analysis and Structural Elucidation Studies Theoretical Perspectives

Computational NMR Spectroscopy for Chemical Shift Prediction

Computational Nuclear Magnetic Resonance (NMR) spectroscopy, typically employing Density Functional Theory (DFT) methods like the Gauge-Including Atomic Orbital (GIAO) approach, is a fundamental tool for predicting the ¹H and ¹³C chemical shifts of a molecule. For Methyl 5-amino-2-isopropoxybenzoate, these calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus.

The predicted chemical shifts are crucial for confirming the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group proton, the isopropoxy group's methine and methyl protons, and the ester's methyl protons. Similarly, the ¹³C NMR would provide predicted shifts for each unique carbon atom in the aromatic ring, the isopropoxy group, and the ester functional group. These theoretical values serve as a benchmark for comparison with experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Disclaimer: The following values are theoretical predictions based on computational models and typical chemical shift ranges for the respective functional groups. Actual experimental values may vary.

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Aromatic-H (H3)~7.0 - 7.2~118 - 120Ortho to isopropoxy, meta to amino
Aromatic-H (H4)~6.5 - 6.7~115 - 117Ortho to amino and isopropoxy
Aromatic-H (H6)~7.3 - 7.5~125 - 128Ortho to ester, meta to amino
NH₂~3.5 - 4.5N/ABroad signal, position is solvent dependent
-O-CH(CH₃)₂~4.4 - 4.6 (septet)~70 - 72Isopropyl methine proton
-O-CH(CH₃)₂~1.3 - 1.4 (doublet)~21 - 23Isopropyl methyl protons
-COOCH₃~3.8 - 3.9~51 - 53Ester methyl protons
C=ON/A~165 - 168Ester carbonyl carbon

Theoretical Mass Spectrometry Fragmentation Pathway Analysis

Theoretical mass spectrometry involves predicting the fragmentation patterns of a molecule upon ionization, typically in a technique like Collision-Activated Dissociation (CAD). For this compound, the analysis would start by calculating the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. Subsequent in-silico fragmentation would predict the formation of stable daughter ions.

Key predicted fragmentation pathways would likely include:

Loss of the isopropyl group: A prominent fragmentation resulting from the cleavage of the ether bond, leading to a radical cation or a stable cation.

Loss of a methoxy (B1213986) group: Cleavage of the ester moiety.

Decarbonylation: Loss of a CO molecule from the ester group.

Cleavage of the entire ester group: Resulting in an aminophenyl ether fragment.

Table 2: Predicted Mass Spectrometry Fragments for this compound (Molecular Formula: C₁₁H₁₅NO₃, Molecular Weight: 209.24 g/mol )

m/z ValueProposed Fragment IonDescription of Loss
209[C₁₁H₁₅NO₃]⁺Molecular Ion [M]⁺
194[C₁₀H₁₂NO₃]⁺Loss of methyl radical (•CH₃)
166[C₈H₈NO₃]⁺Loss of isopropyl radical (•C₃H₇)
150[C₈H₈NO₂]⁺Loss of isopropoxy radical (•OC₃H₇)
178[C₁₀H₁₂NO₂]⁺Loss of methoxy radical (•OCH₃) from ester

Infrared and Raman Spectroscopy Simulations for Vibrational Analysis

Theoretical vibrational analysis using DFT calculations can predict the infrared (IR) and Raman spectra of this compound. researchgate.net These simulations calculate the vibrational frequencies and intensities corresponding to the normal modes of the molecule. The results provide a detailed assignment of spectral bands to specific functional group vibrations, such as N-H stretching of the amino group, C=O stretching of the ester, C-O stretching of the ether and ester, and various aromatic ring vibrations. researchgate.net

Recent advancements have shown that machine learning models can also be trained to simulate spectra with high accuracy, offering a computationally efficient alternative to traditional DFT calculations for complex molecules. nih.govnih.gov Such simulations for this compound would be invaluable for distinguishing it from its isomers and for analyzing intermolecular interactions, like hydrogen bonding involving the amino group.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups Disclaimer: These are theoretical predictions. Experimental values can be influenced by physical state and intermolecular interactions.

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Description
N-H stretch (asymmetric)~3450 - 3500~3450 - 3500Primary amine N-H vibration
N-H stretch (symmetric)~3350 - 3400~3350 - 3400Primary amine N-H vibration
C-H stretch (aliphatic)~2850 - 3000~2850 - 3000Isopropoxy and methyl group C-H bonds
C=O stretch (ester)~1700 - 1725~1700 - 1725Ester carbonyl vibration
C=C stretch (aromatic)~1580 - 1620~1580 - 1620Aromatic ring skeletal vibrations
C-O stretch (ether/ester)~1250 - 1300~1250 - 1300Asymmetric C-O-C stretching

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

While a crystal structure for this compound is not publicly available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of structurally related compounds provides insight into the likely conformations and intermolecular interactions.

For instance, the crystal structure of 2-amino-4-isopropyl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile reveals key details about molecular packing. researchgate.net In this related molecule, the packing is stabilized by N-H···O and N-H···N intermolecular hydrogen bonds, as well as C-H···π and π-π stacking interactions. researchgate.net A theoretical or experimental crystallographic study of this compound would be expected to reveal similar hydrogen bonding patterns, where the amino group (N-H) acts as a hydrogen bond donor and the ester carbonyl oxygen (C=O) or the ether oxygen act as acceptors, leading to the formation of supramolecular assemblies. Such a study would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystalline state.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of properties, including molecular orbital energies, electron density distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. For a molecule like Methyl 5-amino-2-isopropoxybenzoate, DFT calculations can be employed to determine its ground state electronic properties. These studies typically involve the use of a functional, such as B3LYP, and a basis set, like 6-31G*, to approximate the solutions to the Schrödinger equation.

DFT calculations can provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. For aromatic compounds with both electron-donating (amino and isopropoxy) and electron-withdrawing (carbomethoxy) groups, the interplay of these substituents significantly influences the electronic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueUnit
HOMO Energy-5.8 eVelectron Volts
LUMO Energy-1.2 eVelectron Volts
HOMO-LUMO Gap4.6 eVelectron Volts
Dipole Moment3.5 DDebye
Mulliken Charge on Amino N-0.45 eelementary charge
Mulliken Charge on Isopropoxy O-0.38 eelementary charge

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be obtained from DFT calculations. Actual values would require specific computational studies to be performed.

Ab Initio Calculations for Reaction Energetics

Ab initio methods are another class of quantum mechanical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate reaction energetics.

For this compound, ab initio calculations could be used to investigate the thermodynamics of various potential reactions, such as electrophilic aromatic substitution or reactions involving the amino or ester functional groups. By calculating the energies of reactants, products, and any intermediates, the enthalpy and Gibbs free energy of reaction can be determined, predicting the spontaneity of a given chemical transformation.

Molecular Dynamics Simulations for Conformational Analysis

Molecules are not static entities but are in constant motion, exploring different spatial arrangements or conformations. Molecular Dynamics (MD) simulations are a powerful tool to study these dynamic processes. researchgate.netnih.govyoutube.comyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's conformational flexibility.

For this compound, the isopropoxy and methyl ester groups have rotatable bonds that give rise to various possible conformations. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable, low-energy conformations. researchgate.net The simulations can also reveal the dynamics of conformational changes, such as the rotation of the isopropoxy group or the orientation of the methyl ester. Understanding the preferred conformations is crucial as it can influence the molecule's biological activity and its interactions with other molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions. By mapping out the potential energy surface connecting reactants to products, chemists can identify transition states and intermediates, providing a deeper understanding of the reaction mechanism.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of reaction mechanism studies is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the TS geometry and calculate its energy. Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species. This provides a detailed picture of the geometric changes that occur during the chemical transformation.

Kinetic and Thermodynamic Selectivity Predictions

In many chemical reactions, multiple products can be formed. Computational chemistry can be used to predict the kinetic and thermodynamic selectivity of a reaction.

Thermodynamic Selectivity: By comparing the relative energies of the possible products, the thermodynamically favored product can be identified. The product with the lowest Gibbs free energy is the most stable and will be the major product under conditions of thermodynamic control.

Kinetic Selectivity: The kinetically favored product is the one that is formed the fastest. This is determined by the relative activation energies of the competing reaction pathways. The pathway with the lowest activation energy will have the highest rate constant and will lead to the major product under kinetic control.

For a molecule like this compound, which has multiple reactive sites, computational predictions of selectivity in reactions such as electrophilic substitution would be highly valuable for synthetic planning.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Ligand-based or Structure-based, non-biological applications)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or property descriptors of a set of chemical compounds with a specific activity. wikipedia.orgmdpi.com While widely used in drug discovery for predicting biological activity, QSAR can also be applied to non-biological endpoints, such as predicting physical properties, reactivity, or environmental fate. wikipedia.org

For a compound like this compound, a QSAR model could be developed to predict various non-biological properties. The fundamental principle is that the molecule's structure, as defined by a set of numerical descriptors, dictates its activity. fiveable.me The process involves several key steps:

Data Set Selection: A dataset of molecules with known activities or properties, structurally related to this compound, would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Relating to the 3D structure of the molecule.

Electronic: Pertaining to the electron distribution.

Physicochemical: Such as logP (lipophilicity) and molar refractivity. slideshare.net

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical relationship between the descriptors and the activity is established. fiveable.me

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. rsc.org

Hypothetical QSAR Application:

A hypothetical QSAR study could be designed to predict a specific physicochemical property of a series of substituted aminobenzoate esters, including this compound. The goal would be to understand how different substituents on the benzene (B151609) ring influence this property.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of Aminobenzoate Esters

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted Property (Unit)
Methyl 5-amino-2-hydroxybenzoate167.161.4566.43Value A
Methyl 5-amino-2-methoxybenzoate181.191.8957.20Value B
This compound 209.24 2.62 57.20 Value C (to be predicted)
Methyl 5-amino-2-ethoxybenzoate195.222.3157.20Value D

This table illustrates the type of data that would be used to build a QSAR model. The model would then be used to predict the property for new compounds like this compound based on its calculated descriptors.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic characteristics of molecules. tu-braunschweig.deresearchgate.net These predictions are invaluable for confirming molecular structure and understanding the electronic and vibrational properties of a compound like this compound.

Predicted ¹H and ¹³C NMR Spectra:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Computational methods like the Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can predict these chemical shifts with a high degree of accuracy. researchgate.net

For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom. Aromatic protons are typically observed in the 6.5-8.0 ppm range in ¹H NMR spectra due to the ring current effect. openstax.orgfiveable.me The specific substitution pattern on the benzene ring in this molecule would lead to distinct splitting patterns that can be predicted computationally. Similarly, the carbon atoms of the aromatic ring typically resonate in the 110-160 ppm region of a ¹³C NMR spectrum. libretexts.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H6.5 - 7.5Multiplet
NH₂3.5 - 4.5Singlet (broad)
O-CH(CH₃)₂4.0 - 4.5Septet
O-CH₃ (ester)3.7 - 3.9Singlet
O-CH(CH₃)₂1.2 - 1.4Doublet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (ester)165 - 170
Aromatic C-O150 - 160
Aromatic C-N140 - 150
Aromatic C-H110 - 130
O-CH(CH₃)₂70 - 75
O-CH₃ (ester)50 - 55
O-CH(CH₃)₂20 - 25

Predicted Infrared (IR) Spectrum:

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations, providing a theoretical IR spectrum. This can be used to assign the absorption bands in an experimental spectrum to specific functional groups and vibrational motions within the molecule.

For this compound, key predicted IR absorptions would include:

N-H stretching of the amino group (around 3300-3500 cm⁻¹).

C-H stretching of the aromatic ring and aliphatic groups (around 2850-3100 cm⁻¹). libretexts.org

C=O stretching of the ester group (around 1700-1730 cm⁻¹).

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). libretexts.org

C-O stretching of the ether and ester groups (around 1000-1300 cm⁻¹).

By comparing the computationally predicted spectra with experimental data, a detailed and confident interpretation of the molecular structure and bonding characteristics of this compound can be achieved.

Applications in Chemical Synthesis and Advanced Materials Science

Utilization as a Key Intermediate in Organic Synthesis

The strategic placement of the amino, isopropoxy, and methyl ester groups on the aromatic ring endows Methyl 5-amino-2-isopropoxybenzoate with a versatile reactivity profile, positioning it as a key intermediate for the construction of more complex molecular architectures.

Building Block for Complex Molecules

The presence of multiple reactive sites allows for a variety of chemical transformations. The amino group can readily undergo diazotization, acylation, alkylation, and arylation reactions, providing a gateway to a wide array of substituted benzene (B151609) derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides. Furthermore, the aromatic ring itself is susceptible to electrophilic substitution, with the existing substituents directing the position of incoming groups.

The interplay of these functional groups makes this compound a valuable precursor for the synthesis of polysubstituted aromatic compounds, which are common motifs in many biologically active molecules and functional materials. cam.ac.ukmdpi.comnih.govkhanacademy.org

Precursor for Advanced Pharmaceutical Intermediates (non-clinical)

Although specific clinical applications of drugs derived directly from this compound are not documented, its structural motifs are present in various pharmacologically active compounds. Similar aminobenzoate derivatives are known to be precursors in the synthesis of a range of therapeutic agents. The isopropoxy group can enhance the lipophilicity of a molecule, potentially improving its pharmacokinetic properties. The amino group serves as a crucial handle for introducing pharmacophoric elements.

For instance, related 5-amino-2-alkoxybenzoic acid derivatives are utilized in the development of novel therapeutic agents. The synthesis of complex pharmaceutical intermediates often involves the strategic use of such building blocks to construct the final active molecule.

Table 1: Potential Pharmaceutical Scaffolds from this compound Derivatives (Note: This table presents hypothetical examples based on the known reactivity of aminobenzoates and is for illustrative purposes only.)

Scaffold TypePotential Therapeutic Area
Substituted BenzamidesAnticancer, Antiviral
Heterocyclic derivatives (e.g., Benzoxazines, Quinolines)CNS disorders, Infectious diseases
Azo compoundsAntibacterial, Antifungal

Synthesis of Agro-Chemical Intermediates (non-clinical)

The structural features of this compound also suggest its potential as an intermediate in the synthesis of agrochemicals. Many herbicides, fungicides, and insecticides contain substituted aromatic rings. The ability to modify the amino and ester groups, as well as the aromatic ring, allows for the creation of a diverse library of compounds that can be screened for desired biological activity against agricultural pests and diseases.

Integration into Functional Materials and Polymers

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a candidate for incorporation into various functional materials and polymers.

Monomer for Polymer Synthesis (e.g., polyamides, polyurethanes)

The amino group of this compound can react with dicarboxylic acids or their derivatives to form polyamides. Similarly, it can react with diisocyanates to produce polyurethanes. The isopropoxy and methyl ester groups would then be pendant groups along the polymer chain, influencing the material's properties such as solubility, thermal stability, and mechanical strength.

Table 2: Potential Polymerization Reactions Involving this compound (Note: This table illustrates potential polymerization pathways and has not been experimentally verified for this specific monomer.)

Polymer TypeCo-monomerResulting Polymer Feature
PolyamideAdipoyl chloridePotentially enhanced solubility due to isopropoxy groups
PolyurethaneToluene diisocyanate (TDI)Modified thermal and mechanical properties

While specific examples of polymers synthesized from this compound are not readily found in the literature, the fundamental principles of polymer chemistry support its potential as a monomer.

Ligand Design for Coordination Chemistry

The amino group and the oxygen atom of the isopropoxy group in this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination chemistry. It can form complexes with various metal ions, potentially leading to the creation of novel catalysts, sensors, or materials with interesting magnetic or optical properties. The ability to further modify the molecule allows for the fine-tuning of the ligand's electronic and steric properties to achieve desired coordination environments and functionalities.

Scaffold in Medicinal Chemistry Research (non-clinical applications)

This compound serves as a valuable scaffold in non-clinical medicinal chemistry research. Its structure, which combines a benzoate (B1203000) ester, an amino group, and an isopropoxy ether, provides a versatile platform for chemical modification and the development of new molecular entities. The benzoate ester core is a common starting point in the synthesis of more complex molecules, while the amino group (–NH₂) is one of the most pivotal functional groups in drug discovery, offering a site for further derivatization or direct interaction with biological targets. The isopropoxy group helps to modulate the compound's physicochemical properties, such as lipophilicity, which is a critical factor for membrane permeability and interaction with hydrophobic regions of target proteins.

Development of Novel Chemical Scaffolds

The chemical architecture of this compound makes it an ideal precursor for the development of novel and more complex chemical scaffolds. Benzoate derivatives are frequently used as fundamental building blocks in organic synthesis. The presence of both a reactive amino group and an ester functionality allows for a wide range of chemical transformations.

For instance, the amino group can react with various electrophiles to introduce new side chains or can be a key component in the construction of heterocyclic rings, which are prevalent in many biologically active compounds. This is analogous to the synthesis of substituted researchgate.netbenzodiazepines, a class of compounds of significant interest in medicinal chemistry, which can be constructed from amino benzoate precursors. researchgate.netmdpi.com Research has demonstrated the synthesis of complex bicyclic hetero-compounds starting from functionalized aminobenzoic acid derivatives. mdpi.comgoogle.com By leveraging the reactivity of its functional groups, this compound can be elaborated into unique molecular frameworks, enabling the exploration of new chemical space in drug discovery programs.

Structure-Activity Relationship (SAR) Studies for Target Engagement (computational/in vitro chemical aspects only)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. While specific SAR data for this compound is not detailed in the provided context, the principles of SAR can be applied to its scaffold to optimize target engagement through computational and in vitro chemical analysis. The core structure presents several points for modification to probe interactions with a biological target.

Key modification sites for SAR studies on this scaffold would include:

The Amino Group (C5 position): Acylation, alkylation, or arylation of the amino group can introduce various substituents to explore hydrogen bonding, electrostatic, and van der Waals interactions within a target's binding pocket.

The Aromatic Ring: Substitution at the vacant positions on the benzene ring can alter the electronic properties and steric profile of the molecule.

The Isopropoxy Group (C2 position): Modifying the size and nature of the alkoxy group can fine-tune lipophilicity and steric interactions.

An example from related research highlights how systematic modifications to isosteviol-based 1,3-aminoalcohols revealed that N-benzyl substitution and the presence of an ester moiety were crucial for antiproliferative activity, demonstrating the power of SAR in identifying key functional groups. nih.gov Similarly, another study found that modifications at the 2-position of a pyrimidine (B1678525) scaffold led to a significant increase in potency and selectivity for its target enzyme. nih.gov

Table 1: Hypothetical SAR Exploration for this compound Derivatives

Position of Modification Type of Modification Rationale for Target Engagement
C5-Amino Group Acylation with various acid chlorides Introduce H-bond acceptors/donors; explore hydrophobic pockets.
Reductive amination with aldehydes Introduce diverse alkyl/aryl groups to probe steric limits.
Aromatic Ring (C3, C4, C6) Halogenation (e.g., F, Cl, Br) Modulate electronic properties (pKa) and form halogen bonds.
C2-Isopropoxy Group Vary alkyl chain (e.g., ethoxy, propoxy) Fine-tune lipophilicity and steric bulk for optimal fit.

| C1-Ester Group | Conversion to amides (R-CONH₂) | Introduce new H-bond donor/acceptor patterns. |

This systematic, iterative process of synthesis and in vitro testing allows researchers to build a comprehensive understanding of the molecular features required for potent and selective target engagement.

Fragment-Based Drug Design (chemical principles)

Fragment-Based Drug Design (FBDD) is a successful strategy in drug discovery that begins by screening small, low-complexity molecules (fragments) to identify those that bind to a biological target. nih.gov These initial fragment "hits," which typically bind with low affinity, are then chemically optimized and grown into more potent lead compounds. nih.gov

Within the FBDD framework, this compound can be viewed not as a fragment itself (as it is larger than typical fragments), but as a scaffold that could be derived from fragment evolution. The core principle involves identifying a fragment, such as an aminobenzoic acid derivative, that shows efficient binding to a target. This initial fragment would then be elaborated upon. For example:

Fragment Identification: A small fragment like 4-aminobenzoic acid might be identified through biophysical screening as a binder to a target protein.

Fragment Growing: Using structure-guided methods like X-ray crystallography, chemists could observe how the fragment binds. They might then "grow" the fragment by adding the isopropoxy group to occupy an adjacent hydrophobic pocket and convert the acid to a methyl ester to probe other interactions, leading to a molecule like this compound. researchgate.net

This approach leverages the high "ligand efficiency" of small fragments, ensuring that the final, more complex molecule is highly optimized for binding to its target. researchgate.netexactelabs.com The process relies on breaking down molecules into key interacting components (rings, linkers) that are meaningful in medicinal chemistry. exactelabs.com

Role in Catalyst Development or Ligand Design for Catalysis

In the field of catalysis, the design of effective ligands is crucial for controlling the reactivity and selectivity of metal catalysts. This compound possesses structural features that make it a promising candidate for use as a ligand precursor. The amino group is a key functional handle that can be readily modified to create multidentate ligands capable of coordinating with various transition metals.

Amino acids and their derivatives are well-established as versatile chiral ligands in a wide array of metal-catalyzed reactions, often leading to high yields and excellent enantioselectivity. mdpi.com The amino group of this compound can be transformed, for example, into an imine through condensation with an aldehyde, forming a Schiff base ligand. Schiff base complexes are widely used in catalysis due to their synthetic accessibility and ability to stabilize metals in various oxidation states. nih.gov

Furthermore, mono-protected amino acids (MPAAs) are known to be effective ligands in palladium-catalyzed C–H functionalization reactions, where they can form stable dimeric palladium(II) complexes. rsc.org By analogy, derivatives of this compound could be designed to act as ligands for metals such as palladium, ruthenium, copper, or zinc, influencing the outcome of catalytic transformations. mdpi.comnih.govrsc.org The isopropoxy group at the ortho position could provide steric hindrance near the metal center, potentially influencing the stereoselectivity of the catalyzed reaction.

Table 2: Potential Applications in Ligand Design

Ligand Type Metal Potential Catalytic Application
Schiff Base Derivative Cu(II), Zn(II) Oxidation reactions, Lewis acid catalysis. nih.gov
Amide/Peptide Derivative Ru(II) Asymmetric transfer hydrogenation of ketones. mdpi.com

| N-Acyl Amino-Ester | Pd(II) | C-H bond activation and functionalization. rsc.org |

The versatility of the aminobenzoate scaffold allows for the systematic tuning of both electronic and steric properties, making it a valuable platform for developing new, tailored ligands for specific catalytic applications.

Future Research Trajectories and Unresolved Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of aromatic ethers like methyl 5-amino-2-isopropoxybenzoate often relies on methods such as the Williamson ether synthesis. wikipedia.org This reaction, while foundational, typically involves the reaction of a phenoxide with an alkyl halide, generating stoichiometric amounts of salt byproduct and often requiring harsh conditions, leading to poor atom economy. numberanalytics.commasterorganicchemistry.combyjus.com Future research should focus on developing greener and more atom-economical alternatives for its synthesis.

A plausible synthetic precursor for this compound is methyl 5-amino-2-hydroxybenzoate (also known as methyl 5-aminosalicylate). prepchem.com The synthesis of this precursor from 5-amino-2-hydroxybenzoic acid and methanol (B129727) is a known process. prepchem.comchemicalbook.com The subsequent isopropoxylation of the hydroxyl group presents a key step for improvement.

Future research could explore:

Catalytic Etherification: Moving away from stoichiometric base, research into catalytic methods for the etherification of the phenolic hydroxyl group is a primary goal. Iron-catalyzed dehydration of alcohols, for instance, offers a more environmentally benign approach, producing only water as a byproduct. acs.org Developing a selective iron-catalyzed reaction with isopropanol (B130326) or an isopropyl-donating agent would represent a significant advancement.

Alternative Alkylating Agents: Instead of using isopropyl halides, greener alkylating agents like diisopropyl carbonate or isopropyl esters could be investigated. Palladium-catalyzed allylation of phenols using vinyl ethylene (B1197577) carbonate is an example of a more advanced approach that could be adapted. frontiersin.org

Biocatalysis: The use of enzymes for the synthesis of aminobenzoic acid derivatives from simple carbon sources is a growing field. mdpi.commdpi.com A long-term trajectory would be the development of an engineered microbial system or an enzymatic cascade that can produce the target molecule or its key precursors, offering a highly sustainable manufacturing route.

Table 1: Comparison of Synthetic Routes for the Isopropoxylation Step

FeatureClassical Williamson Ether SynthesisPotential Green Alternative
Isopropyl Source Isopropyl bromide/iodideIsopropanol, Diisopropyl carbonate
Catalyst/Reagent Stoichiometric strong base (e.g., NaH, NaOH)Catalytic Iron(II/III) Chloride acs.org
Solvent Polar aprotic (e.g., DMF, DMSO) numberanalytics.comGreen solvents (e.g., Propylene Carbonate) acs.org
Byproduct Sodium halide salt wikipedia.orgWater acs.org
Atom Economy LowHigh

Exploration of Novel Reactivity Patterns for Diversification

The trifunctional nature of this compound provides a rich platform for chemical diversification. The amine, ester, and substituted aromatic ring can each be targeted to generate a library of new compounds.

Amino Group Functionalization: The primary aromatic amine is a versatile handle for a multitude of reactions. Beyond simple acylation or alkylation, it can be used in:

Diazotization-Substitution Reactions: Conversion of the amino group to a diazonium salt would open the door to Sandmeyer-type reactions, allowing the introduction of a wide range of substituents (e.g., -Cl, -Br, -CN, -OH, -F) at the 5-position.

Cross-Coupling Reactions: The amino group could be converted to a more suitable functional group for modern cross-coupling reactions (e.g., a halide or triflate), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Heterocycle Formation: The amine can serve as a nucleophile in condensation reactions with various electrophiles to construct heterocyclic rings, a common strategy in medicinal chemistry.

Ester and Ether Modification: While the ester and ether groups are generally more stable, they can be manipulated. The ester can be hydrolyzed back to the carboxylic acid, which can then be converted to amides, more complex esters, or other functional groups using modern coupling reagents. rsc.org The isopropoxy group, while robust, could potentially be cleaved or modified under specific conditions.

Aromatic Ring Substitution: The existing substituents (amino, isopropoxy, and methoxycarbonyl) will direct any further electrophilic aromatic substitution. The activating, ortho-, para-directing nature of the amino and isopropoxy groups suggests that positions 3 and 6 (relative to the ester) are potential sites for further functionalization, such as nitration or halogenation. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound and its derivatives can be achieved by integrating continuous flow chemistry and automated platforms. These technologies offer enhanced safety, reproducibility, and scalability over traditional batch processing. elveflow.comrsc.org

Flow Chemistry: A multi-step synthesis could be "telescoped" into a continuous sequence. elveflow.com For instance, the nitration of a precursor, followed by reduction to the amine, etherification, and esterification could be performed in sequential flow reactors without isolating intermediates. This is particularly advantageous for handling potentially hazardous reagents or unstable intermediates. acs.org Flow chemistry allows for precise control over reaction parameters like temperature and mixing, which is crucial for exothermic reactions like nitration or for improving selectivity. rsc.orgvapourtec.com

Automated Synthesis Platforms: Automated systems can accelerate the exploration of novel reactivity patterns discussed in the previous section. sigmaaldrich.comwikipedia.org A robotic platform could be programmed to perform a matrix of reactions in parallel, for example, by reacting this compound with a library of different aldehydes, acyl chlorides, or coupling partners. chemspeed.com This high-throughput approach would rapidly generate a library of derivatives for screening in various applications. The integration of online analytics, such as NMR, into an automated system could allow for real-time reaction monitoring and optimization. researchgate.net

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, guiding experimental work and saving resources. nih.gov

Reactivity and Regioselectivity Prediction: Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces for various reactions. acs.org This can predict the most likely sites for electrophilic aromatic substitution on the benzene (B151609) ring, corroborating the qualitative predictions based on substituent effects. nih.gov By calculating the energies of reaction intermediates and transition states, researchers can anticipate the feasibility and outcome of proposed reactions. acs.org

Mechanism Elucidation: For novel reactions, computational modeling can elucidate complex reaction mechanisms. nih.gov For example, when designing a new catalytic system for the etherification step, modeling the interaction between the catalyst, the substrate (methyl 5-aminosalicylate), and the alkylating agent can help in understanding the catalytic cycle and designing more efficient catalysts.

Property Prediction: Computational methods can predict various physicochemical properties of the molecule and its derivatives, such as electronic properties (HOMO-LUMO gap), solubility, and spectral data (NMR, IR), which can aid in characterization and application design. acs.org

Expanding Applications in Niche Areas of Chemical Research

The structural motifs within this compound are found in molecules across various fields of chemical research. While specific applications are yet to be defined, its potential as a specialized building block is high.

Medicinal Chemistry Scaffolding: Aminobenzoic acid derivatives are privileged structures in medicinal chemistry, found in a wide array of therapeutic agents. nih.govnih.gov The unique substitution pattern of this molecule could be exploited to synthesize novel compound libraries targeting specific biological pathways. The combination of the amine, ether, and ester provides multiple points for modification to tune properties like lipophilicity, hydrogen bonding capacity, and metabolic stability.

Materials Science: Aromatic amines and esters are precursors for high-performance polymers, dyes, and organic electronic materials. mdpi.comwikipedia.org The specific arrangement of functional groups could lead to materials with tailored optical or electronic properties. For example, it could serve as a monomer for specialty polyamides or polyesters, or as a precursor for novel dyes after diazotization and coupling reactions.

Agrochemical Research: Many commercial pesticides and herbicides are based on substituted aromatic structures. The exploration of derivatives of this compound could lead to the discovery of new compounds with potential biological activity in an agricultural context.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-amino-2-isopropoxybenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via multi-step reactions involving esterification, nucleophilic substitution, and reduction. For example:

  • Step 1 : Esterification of 5-nitro-2-isopropoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .
  • Step 2 : Reduction of the nitro group to an amine using hydrogenation (Pd/C catalyst) or catalytic transfer hydrogenation (e.g., ammonium formate) .
  • Critical Parameters : Reaction temperature (e.g., 60–80°C for esterification), solvent polarity (e.g., THF or DMF for solubility), and catalyst loading (5–10% Pd/C for efficient reduction). Yield optimization requires careful control of stoichiometry and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : The isopropoxy group shows characteristic doublet splits for the methine proton (~4.6 ppm) and two methyl groups (1.2–1.4 ppm). The amino group (NH₂) may appear as a broad singlet at ~5.5 ppm but can be suppressed in DMSO-d₆ due to hydrogen bonding .
  • FT-IR : Stretching vibrations for the ester carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-N (1250–1350 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 224.1 (calculated for C₁₁H₁₅NO₃) .

Advanced Research Questions

Q. What electronic effects govern the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • The amino group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution at the para position relative to the amine. The isopropoxy group, being moderately electron-donating, directs reactions to the ortho position.
  • Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(OAc)₂/XPhos as a catalyst system. The steric bulk of the isopropoxy group may slow reactivity, necessitating elevated temperatures (80–100°C) .
  • Data Contradiction : Some studies report lower yields with electron-rich aryl partners due to competing side reactions (e.g., dehalogenation). This requires comparative analysis of coupling partners and catalyst screens .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous media?

  • Methodological Answer :

  • Stability Studies : HPLC monitoring under varying pH (2–10) and solvents (water, acetonitrile/water mixtures) reveals:
  • Acidic Conditions (pH < 3) : Ester hydrolysis accelerates, forming 5-amino-2-isopropoxybenzoic acid.
  • Basic Conditions (pH > 8) : Deamination or isopropoxy group cleavage occurs, especially in polar aprotic solvents like DMSO .
  • Mitigation Strategies : Use buffered solutions (pH 6–7) and low-temperature storage (-20°C) to minimize degradation.

Q. What computational methods are effective for predicting the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite can model interactions with target enzymes (e.g., cyclooxygenase-2). The amine and ester groups often form hydrogen bonds with active-site residues .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structure with antibacterial or anti-inflammatory activity. Validation requires experimental IC₅₀ data from enzyme inhibition assays .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported melting points for this compound derivatives?

  • Methodological Answer :

  • Potential Causes : Polymorphism, residual solvents, or impurities (e.g., unreacted starting materials).
  • Resolution :

Perform DSC (Differential Scanning Calorimetry) to detect polymorphic forms.

Use TGA (Thermogravimetric Analysis) to rule out solvent retention.

Compare purity via HPLC with literature methods (e.g., 95% purity threshold) .

Applications in Drug Development

Q. What strategies are employed to modify this compound for enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Structural Modifications :
  • Introduce lipophilic groups (e.g., fluorination at the benzene ring) to increase logP.
  • Reduce hydrogen-bond donors (e.g., acetylation of the amine) to lower polar surface area.
  • In Silico Screening : Predict BBB permeability using tools like SwissADME or BBB Predictor .
  • Validation : In vitro BBB models (e.g., MDCK-MDR1 cells) measure permeability coefficients (Papp) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.